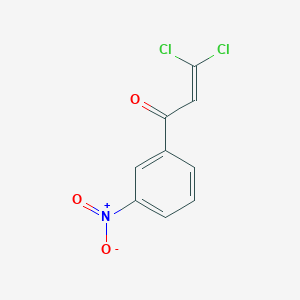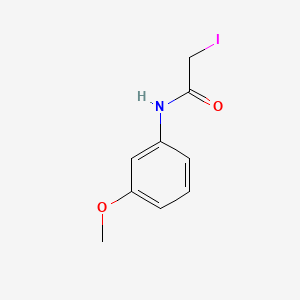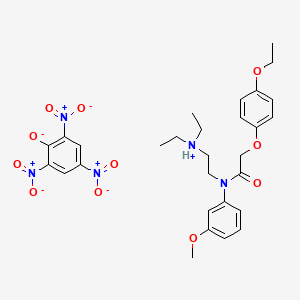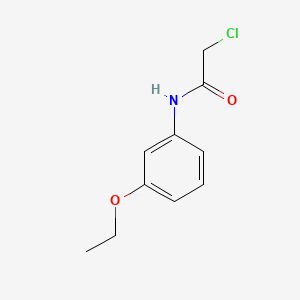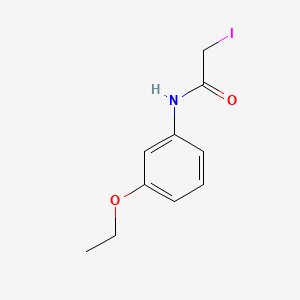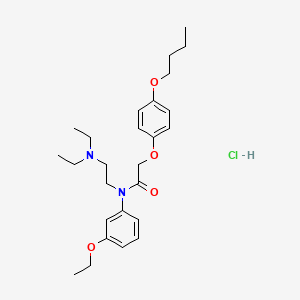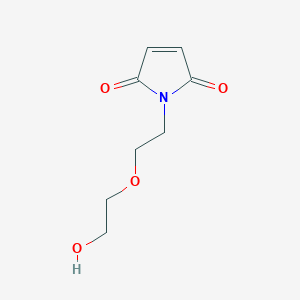
Mal-PEG2-alcohol
Descripción general
Descripción
“1-[2-(2-Hydroxyethoxy)ethyl]piperazine”, also known as HEEP, is a chemical compound used in the synthesis of various substances . It appears as a colourless to light yellow viscous liquid .
Synthesis Analysis
HEEP can be synthesized through a process involving the reaction of piperazine and piperazine dihydrochloride in a solvent to prepare piperazine monohydrochloride. This is then reacted with 2-(2-chloroethoxy)ethanol in a solvent. After the reaction is complete, the mixture is filtered to recover piperazine dihydrochloride, which is dried for repeated use. The filtrate is evaporated to remove the solvent, yielding a high-purity HEEP crude product. This crude product undergoes vacuum reduced pressure rectification to obtain the high-purity product .
Molecular Structure Analysis
The molecular structure of HEEP is represented by the formula C8H18N2O2 . The molecular weight is 174.24 g/mol .
Chemical Reactions Analysis
In the synthesis of nanosized SAPO-34, HEEP acts as a bifunctional amine. The piperazinyl group in HEEP acts as a co-template, prompting the formation of the pure CHA phase .
Physical And Chemical Properties Analysis
HEEP is a liquid with a refractive index (n20/D) of 1.497 (lit.) . It has a boiling point of 112-114 °C/0.25 mmHg (lit.) and a density of 1.061 g/mL at 25 °C (lit.) .
Aplicaciones Científicas De Investigación
PROTAC Linker
Mal-PEG2-alcohol is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Solubility Enhancer
The hydrophilic PEG spacer in this compound increases solubility in aqueous media . This property makes it useful in drug delivery systems where solubility can be a limiting factor.
Drug Derivatization
The hydroxyl group in this compound enables further derivatization or replacement with other reactive functional groups . This allows for the creation of a wide variety of drug molecules with different properties.
Targeted Protein Degradation
As a part of PROTACs, this compound can be used in the targeted degradation of specific proteins . This has potential applications in the treatment of diseases caused by the overexpression or mutation of certain proteins.
Research Tool
This compound can be used as a research tool in the study of the ubiquitin-proteasome system . By creating PROTACs that target specific proteins, researchers can study the effects of protein degradation on cellular processes.
Safety and Hazards
HEEP is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause specific target organ toxicity - single exposure (Category 3), affecting the respiratory system . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Mecanismo De Acción
Target of Action
Mal-PEG2-alcohol, also known as Mal-PEG2-OH or 1-(2-(2-hydroxyethoxy)ethyl)-1H-pyrrole-2,5-dione, is a PEG-based linker used in the synthesis of PROTACs . The primary targets of this compound are proteins that have a thiol group . The maleimide group in the this compound reacts with the thiol group to form a covalent bond .
Mode of Action
The mode of action of this compound involves the formation of a covalent bond between the maleimide group of the compound and the thiol group of the target protein . This interaction enables the connection of a biomolecule with a thiol, which is crucial for the formation of PROTAC molecules .
Biochemical Pathways
The biochemical pathway affected by this compound is the ubiquitin-proteasome system . PROTACs, which are synthesized using this compound, contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of this compound is the selective degradation of target proteins . By forming a covalent bond with the thiol group of the target protein, this compound enables the connection of a biomolecule with a thiol . This connection is crucial for the formation of PROTAC molecules, which can selectively degrade target proteins via the ubiquitin-proteasome system .
Action Environment
The action of this compound, like many other compounds, can be influenced by various environmental factors. It’s worth noting that the hydrophilic PEG spacer in the compound increases its solubility in aqueous media , suggesting that the compound may be more effective in such environments.
Análisis Bioquímico
Biochemical Properties
Mal-PEG2-alcohol plays a crucial role in biochemical reactions by acting as a linker molecule. The maleimide group in this compound reacts with thiol groups to form stable thioether bonds . This interaction is essential for the conjugation of biomolecules, such as proteins and peptides, which contain thiol groups. The hydroxyl group in this compound allows for further derivatization or replacement with other reactive functional groups . This compound interacts with enzymes, proteins, and other biomolecules, facilitating the formation of stable conjugates for various biochemical assays and applications .
Cellular Effects
This compound influences various cellular processes by modifying the surface properties of biomolecules. It enhances the solubility and stability of proteins and peptides, thereby improving their bioavailability and reducing aggregation . This compound can affect cell signaling pathways by altering the interactions between cell surface receptors and their ligands. Additionally, this compound can impact gene expression and cellular metabolism by modifying the activity of enzymes and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of covalent bonds with thiol groups on biomolecules. The maleimide group in this compound reacts specifically with free thiol groups at a pH range of 6.5 to 7.5, forming stable thioether linkages . This reaction is highly selective and efficient, making this compound an ideal reagent for bioconjugation . The hydroxyl group in this compound allows for further chemical modifications, enabling the creation of multifunctional conjugates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable when stored at -20°C and protected from moisture . Prolonged exposure to aqueous environments or elevated temperatures can lead to hydrolysis and degradation of the compound . Long-term studies have shown that this compound maintains its functionality and stability for several months under proper storage conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound is generally well-tolerated and does not exhibit significant toxicity . At higher doses, it can cause adverse effects such as inflammation and tissue damage . The threshold for these effects depends on the specific animal model and the route of administration . It is essential to optimize the dosage to achieve the desired biochemical effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The maleimide group in this compound can be metabolized by thiol-containing enzymes, leading to the formation of stable conjugates . These conjugates can further participate in metabolic reactions, affecting the overall metabolic flux and metabolite levels in cells . The hydroxyl group in this compound can also undergo oxidation and other chemical modifications, influencing its metabolic fate .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The hydrophilic PEG spacer in this compound enhances its solubility and facilitates its transport across cell membranes . Once inside the cell, this compound can interact with various intracellular proteins and organelles, affecting its localization and accumulation . The maleimide group in this compound can also target specific cellular compartments by binding to thiol-containing proteins .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The maleimide group in this compound can direct it to specific compartments, such as the cytoplasm or the nucleus, by binding to thiol-containing proteins . Additionally, the hydroxyl group in this compound can undergo post-translational modifications, such as phosphorylation, which can further influence its subcellular localization and activity . These targeting signals and modifications enable this compound to exert its effects in specific cellular compartments .
Propiedades
IUPAC Name |
1-[2-(2-hydroxyethoxy)ethyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c10-4-6-13-5-3-9-7(11)1-2-8(9)12/h1-2,10H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYLRYHFPWHINS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
58914-60-6 | |
| Record name | Maleimide-terminated polyoxyethylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58914-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90600957 | |
| Record name | 1-[2-(2-Hydroxyethoxy)ethyl]-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34321-81-8 | |
| Record name | 1-[2-(2-Hydroxyethoxy)ethyl]-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(2-hydroxyethoxy)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



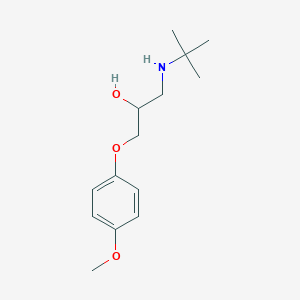
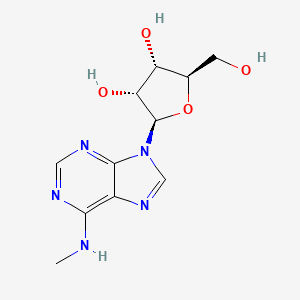
![2-[2-chloro-4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide](/img/structure/B1675858.png)

![6-Chloro-2-cyclohexyl-3'-[3-(dimethylamino)propyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B1675861.png)

![6-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride](/img/structure/B1675866.png)
